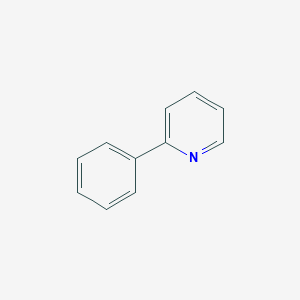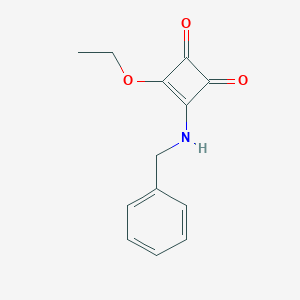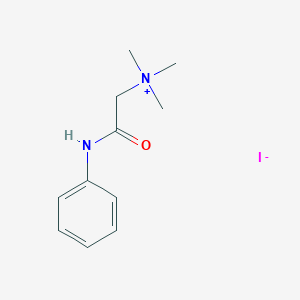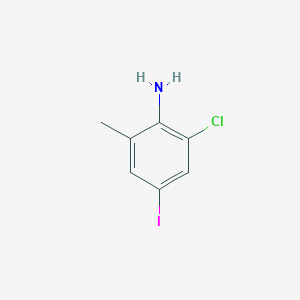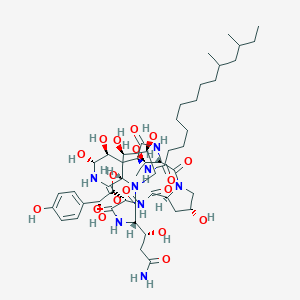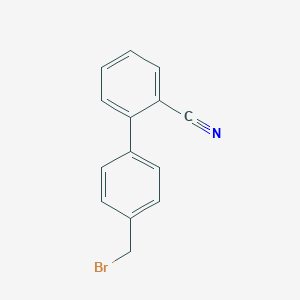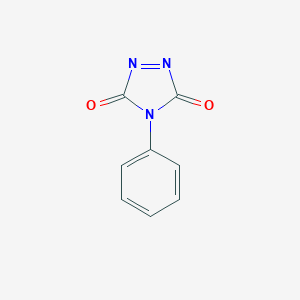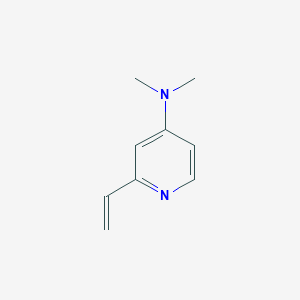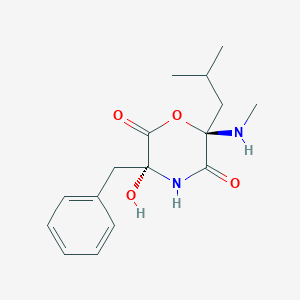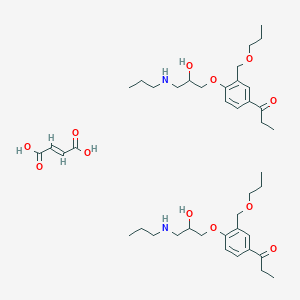
1-Propanone, 1-(4-(2-hydroxy-3-(propylamino)propoxy)-3-(propoxymethyl) phenyl)-, (E)-2-butenedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 1-(4-(2-hydroxy-3-(propylamino)propoxy)-3-(propoxymethyl) phenyl)-, (E)-2-butenedioate, also known as FTY720, is a synthetic compound that has been studied extensively for its potential therapeutic applications. FTY720 was first discovered in the early 1990s and has since been the subject of numerous scientific studies.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 1-(4-(2-hydroxy-3-(propylamino)propoxy)-3-(propoxymethyl) phenyl)-, (E)-2-butenedioate has been the subject of numerous scientific studies due to its potential therapeutic applications. Some of the areas of research where 1-Propanone, 1-(4-(2-hydroxy-3-(propylamino)propoxy)-3-(propoxymethyl) phenyl)-, (E)-2-butenedioate has been studied include:
1. Multiple Sclerosis: 1-Propanone, 1-(4-(2-hydroxy-3-(propylamino)propoxy)-3-(propoxymethyl) phenyl)-, (E)-2-butenedioate has been studied extensively for its potential to treat multiple sclerosis. Studies have shown that 1-Propanone, 1-(4-(2-hydroxy-3-(propylamino)propoxy)-3-(propoxymethyl) phenyl)-, (E)-2-butenedioate can reduce the number of relapses in patients with multiple sclerosis and can also slow down the progression of the disease.
2. Organ Transplantation: 1-Propanone, 1-(4-(2-hydroxy-3-(propylamino)propoxy)-3-(propoxymethyl) phenyl)-, (E)-2-butenedioate has been studied for its potential to prevent organ rejection in transplant patients. Studies have shown that 1-Propanone, 1-(4-(2-hydroxy-3-(propylamino)propoxy)-3-(propoxymethyl) phenyl)-, (E)-2-butenedioate can reduce the risk of rejection and can also improve the survival rate of transplant patients.
3. Cancer: 1-Propanone, 1-(4-(2-hydroxy-3-(propylamino)propoxy)-3-(propoxymethyl) phenyl)-, (E)-2-butenedioate has been studied for its potential to treat various types of cancer. Studies have shown that 1-Propanone, 1-(4-(2-hydroxy-3-(propylamino)propoxy)-3-(propoxymethyl) phenyl)-, (E)-2-butenedioate can induce apoptosis (programmed cell death) in cancer cells and can also inhibit tumor growth.
Wirkmechanismus
While the mechanism of action of 1-Propanone, 1-(4-(2-hydroxy-3-(propylamino)propoxy)-3-(propoxymethyl) phenyl)-, (E)-2-butenedioate is partially understood, there is still much that is not known. Future research could explore the mechanism of action of 1-Propanone, 1-(4-(2-hydroxy-3-(propylamino)propoxy)-3-(propoxymethyl) phenyl)-, (E)-2-butenedioate in more detail.
Biochemische Und Physiologische Effekte
1-Propanone, 1-(4-(2-hydroxy-3-(propylamino)propoxy)-3-(propoxymethyl) phenyl)-, (E)-2-butenedioate has a number of biochemical and physiological effects in the body. Some of these effects include:
1. Immune System Modulation: 1-Propanone, 1-(4-(2-hydroxy-3-(propylamino)propoxy)-3-(propoxymethyl) phenyl)-, (E)-2-butenedioate can modulate the immune system by reducing the number of circulating lymphocytes in the body. This effect is thought to be responsible for the therapeutic effects of 1-Propanone, 1-(4-(2-hydroxy-3-(propylamino)propoxy)-3-(propoxymethyl) phenyl)-, (E)-2-butenedioate in diseases such as multiple sclerosis and organ transplantation.
2. Vasodilation: 1-Propanone, 1-(4-(2-hydroxy-3-(propylamino)propoxy)-3-(propoxymethyl) phenyl)-, (E)-2-butenedioate can cause vasodilation (widening of blood vessels), which can improve blood flow to various organs in the body.
3. Apoptosis: 1-Propanone, 1-(4-(2-hydroxy-3-(propylamino)propoxy)-3-(propoxymethyl) phenyl)-, (E)-2-butenedioate can induce apoptosis (programmed cell death) in various cell types, including cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-Propanone, 1-(4-(2-hydroxy-3-(propylamino)propoxy)-3-(propoxymethyl) phenyl)-, (E)-2-butenedioate has a number of advantages and limitations for lab experiments. Some of the advantages include:
1. Well-Studied: 1-Propanone, 1-(4-(2-hydroxy-3-(propylamino)propoxy)-3-(propoxymethyl) phenyl)-, (E)-2-butenedioate has been studied extensively in various scientific studies, which makes it a well-understood compound.
2. Multiple Applications: 1-Propanone, 1-(4-(2-hydroxy-3-(propylamino)propoxy)-3-(propoxymethyl) phenyl)-, (E)-2-butenedioate has potential therapeutic applications in multiple areas, which makes it a versatile compound for lab experiments.
Some of the limitations of 1-Propanone, 1-(4-(2-hydroxy-3-(propylamino)propoxy)-3-(propoxymethyl) phenyl)-, (E)-2-butenedioate for lab experiments include:
1. Cost: 1-Propanone, 1-(4-(2-hydroxy-3-(propylamino)propoxy)-3-(propoxymethyl) phenyl)-, (E)-2-butenedioate is a synthetic compound that can be expensive to produce, which can limit its use in lab experiments.
2. Complexity: 1-Propanone, 1-(4-(2-hydroxy-3-(propylamino)propoxy)-3-(propoxymethyl) phenyl)-, (E)-2-butenedioate has a complex mechanism of action, which can make it difficult to study in lab experiments.
Zukünftige Richtungen
There are a number of future directions for research on 1-Propanone, 1-(4-(2-hydroxy-3-(propylamino)propoxy)-3-(propoxymethyl) phenyl)-, (E)-2-butenedioate. Some of these directions include:
1. Combination Therapy: 1-Propanone, 1-(4-(2-hydroxy-3-(propylamino)propoxy)-3-(propoxymethyl) phenyl)-, (E)-2-butenedioate has been studied in combination with other compounds for its potential to treat various diseases. Future research could explore the use of 1-Propanone, 1-(4-(2-hydroxy-3-(propylamino)propoxy)-3-(propoxymethyl) phenyl)-, (E)-2-butenedioate in combination with other compounds to improve its therapeutic efficacy.
2. New Applications: While 1-Propanone, 1-(4-(2-hydroxy-3-(propylamino)propoxy)-3-(propoxymethyl) phenyl)-, (E)-2-butenedioate has been studied extensively for its potential therapeutic applications, there may be other areas where it could be used. Future research could explore new applications for 1-Propanone, 1-(4-(2-hydroxy-3-(propylamino)propoxy)-3-(propoxymethyl) phenyl)-, (E)-2-butenedioate.
3.
Synthesemethoden
1-Propanone, 1-(4-(2-hydroxy-3-(propylamino)propoxy)-3-(propoxymethyl) phenyl)-, (E)-2-butenedioate is synthesized through a multistep process that involves the reaction of 2-amino-2-methyl-1-propanol with 4-hydroxybenzaldehyde to produce 4-(2-hydroxy-3-aminopropoxy)benzaldehyde. This intermediate is then reacted with 3-(propoxymethyl)phenylboronic acid to produce 4-(2-hydroxy-3-(propoxymethyl)propoxy)benzaldehyde. The final step involves the reaction of 4-(2-hydroxy-3-(propoxymethyl)propoxy)benzaldehyde with maleic anhydride to produce 1-Propanone, 1-(4-(2-hydroxy-3-(propylamino)propoxy)-3-(propoxymethyl) phenyl)-, (E)-2-butenedioate.
Eigenschaften
CAS-Nummer |
152271-02-8 |
|---|---|
Produktname |
1-Propanone, 1-(4-(2-hydroxy-3-(propylamino)propoxy)-3-(propoxymethyl) phenyl)-, (E)-2-butenedioate |
Molekularformel |
C42H66N2O12 |
Molekulargewicht |
791 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]propan-1-one |
InChI |
InChI=1S/2C19H31NO4.C4H4O4/c2*1-4-9-20-12-17(21)14-24-19-8-7-15(18(22)6-3)11-16(19)13-23-10-5-2;5-3(6)1-2-4(7)8/h2*7-8,11,17,20-21H,4-6,9-10,12-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChI-Schlüssel |
SUNPDQIUTKYQKP-WXXKFALUSA-N |
Isomerische SMILES |
CCCNCC(COC1=C(C=C(C=C1)C(=O)CC)COCCC)O.CCCNCC(COC1=C(C=C(C=C1)C(=O)CC)COCCC)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCNCC(COC1=C(C=C(C=C1)C(=O)CC)COCCC)O.CCCNCC(COC1=C(C=C(C=C1)C(=O)CC)COCCC)O.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
CCCNCC(COC1=C(C=C(C=C1)C(=O)CC)COCCC)O.CCCNCC(COC1=C(C=C(C=C1)C(=O)CC)COCCC)O.C(=CC(=O)O)C(=O)O |
Synonyme |
1-Propanone, 1-(4-(2-hydroxy-3-(propylamino)propoxy)-3-(propoxymethyl) phenyl)-, (E)-2-butenedioate (2:1) (salt) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



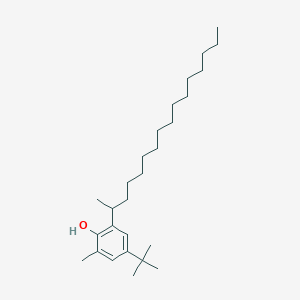
![(1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B120322.png)
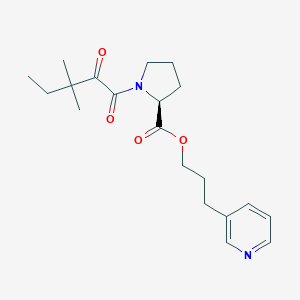
![1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide](/img/structure/B120326.png)
